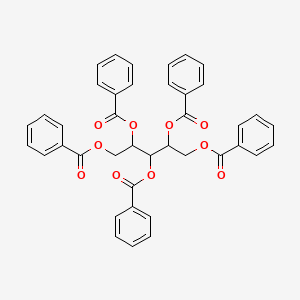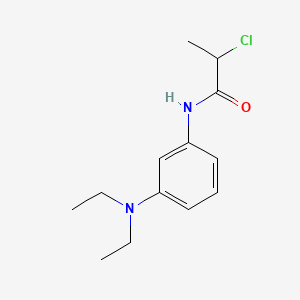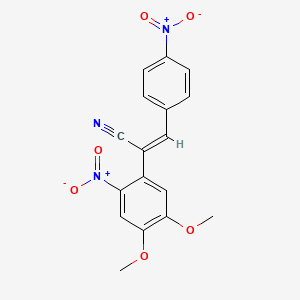
Xylitol, pentabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xilitol, pentabenzoato: es un derivado del xilitol, un alcohol de azúcar que se usa comúnmente como edulcorante.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del xilitol, pentabenzoato normalmente implica la esterificación del xilitol con ácido benzoico. La reacción se lleva a cabo en condiciones ácidas, a menudo utilizando un catalizador como ácido sulfúrico o ácido p-toluensulfónico. La mezcla de reacción se calienta para facilitar el proceso de esterificación, lo que da como resultado la formación de xilitol, pentabenzoato .
Métodos de producción industrial: La producción industrial de xilitol, pentabenzoato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso de purificación puede incluir cristalización y filtración para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El xilitol, pentabenzoato experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados del ácido benzoico.
Reducción: Las reacciones de reducción pueden convertir los grupos éster nuevamente en grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos benzoato con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.
Principales productos formados:
Oxidación: Derivados del ácido benzoico.
Reducción: Xilitol y sus formas parcialmente reducidas.
Sustitución: Varios derivados de xilitol sustituidos.
Aplicaciones Científicas De Investigación
Química: El xilitol, pentabenzoato se utiliza como intermedio en la síntesis orgánica. Su estructura única permite la creación de moléculas complejas a través de diversas reacciones químicas .
Biología: En la investigación biológica, el xilitol, pentabenzoato se estudia por su potencial como sonda bioquímica. Sus interacciones con enzimas y otras biomoléculas proporcionan información sobre las vías metabólicas .
Medicina: Sus grupos éster se pueden modificar para unir agentes terapéuticos, lo que permite la administración dirigida de fármacos .
Industria: El xilitol, pentabenzoato se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros .
Mecanismo De Acción
El xilitol, pentabenzoato ejerce sus efectos a través de interacciones con varios objetivos moleculares. Los grupos éster en el compuesto pueden sufrir hidrólisis, liberando ácido benzoico y xilitol. Este proceso puede influir en las vías metabólicas y las actividades enzimáticas. La estructura del compuesto le permite interactuar con proteínas y enzimas específicas, modulando sus funciones .
Comparación Con Compuestos Similares
Compuestos similares:
- 2,3,5-Tri-O-benzoil-D-xilitol
- Alfa-D-manopiranósido pentabenzoato
- Beta-D-glucosa pentabenzoato
- Beta-D-manopiranósido pentabenzoato
- D-glucofuranose pentabenzoato
Singularidad: El xilitol, pentabenzoato destaca por su patrón específico de esterificación, que confiere propiedades químicas y físicas únicas.
Propiedades
Número CAS |
36030-82-7 |
|---|---|
Fórmula molecular |
C40H32O10 |
Peso molecular |
672.7 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabenzoyloxypentyl benzoate |
InChI |
InChI=1S/C40H32O10/c41-36(28-16-6-1-7-17-28)46-26-33(48-38(43)30-20-10-3-11-21-30)35(50-40(45)32-24-14-5-15-25-32)34(49-39(44)31-22-12-4-13-23-31)27-47-37(42)29-18-8-2-9-19-29/h1-25,33-35H,26-27H2 |
Clave InChI |
ONSNNRCRCCRTMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)

